4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Differentiation

4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-54-6), also designated SRC-677, is a synthetic, trisubstituted quinazolinone derivative with the molecular formula C17H15BrN2O2 and a molecular weight of 359.2 g/mol. The compound is characterized by a 6-bromo substituent on the quinazolinone core and a sterically hindered, hydrogen-bond-donating 4-hydroxy-3,5-dimethylphenyl group at the N3 position, features that distinguish it from simpler 3-phenyl or 3-(4-hydroxyphenyl) analogs.

Molecular Formula C17H15BrN2O2
Molecular Weight 359.2 g/mol
CAS No. 27945-54-6
Cat. No. B13749055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
CAS27945-54-6
Molecular FormulaC17H15BrN2O2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C
InChIInChI=1S/C17H15BrN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3
InChIKeyPBXWMYRTSVLMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4(3H)-one (CAS 27945-54-6): Core Chemical Identity and Procurement Context


4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-54-6), also designated SRC-677, is a synthetic, trisubstituted quinazolinone derivative with the molecular formula C17H15BrN2O2 and a molecular weight of 359.2 g/mol [1]. The compound is characterized by a 6-bromo substituent on the quinazolinone core and a sterically hindered, hydrogen-bond-donating 4-hydroxy-3,5-dimethylphenyl group at the N3 position, features that distinguish it from simpler 3-phenyl or 3-(4-hydroxyphenyl) analogs. It is commercially available at ≥98% purity (HPLC) from multiple suppliers , and is primarily positioned as a research intermediate and a scaffold for medicinal chemistry exploration.

Why 6-Bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4(3H)-one Cannot Be Interchanged with Generic Quinazolinones


The biological performance of 2,3-disubstituted-4(3H)-quinazolinones is exquisitely sensitive to the nature and position of aryl substituents. In a systematic study of 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4-ones, antimicrobial and anti-inflammatory activities were found to vary dramatically with even minor changes to the N3-phenyl ring, such as the introduction of a methoxy, chloro, or nitro group [1]. The target compound's unique 4-hydroxy-3,5-dimethylphenyl motif introduces a combination of hydrogen-bond donor capacity and ortho-methyl steric shielding that is absent in all analogs tested in that series. Furthermore, the presence of the 6-bromo atom is critical for antiviral activity in related 2,3-disubstituted quinazolinones, as demonstrated by the selective potency of 6-bromo-2-phenyl derivatives against vaccinia virus [2]. These collective findings demonstrate that generic substitution within the quinazolinone class is not a viable procurement strategy for applications where specific target engagement or physicochemical profiles are required.

Quantitative Differentiation of CAS 27945-54-6 Against Its Closest Structural Analogs


Structural Differentiation: Unique 4-Hydroxy-3,5-Dimethylphenyl Pharmacophore vs. Simple Phenyl or 4-Hydroxyphenyl Analogs

The target compound is distinguished from its two closest commercially available analogs by the presence of both a 4-hydroxy group and two ortho-methyl groups on the N3-phenyl ring. The analog 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one (CAS 4546-25-2) lacks any hydrogen-bond donor on the phenyl ring, while 6-bromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (CAS 31385-83-8) lacks the ortho-methyl substituents that restrict conformational freedom and enhance lipophilicity. This unique substitution pattern results in a calculated XLogP3 of 3.5 and exactly 1 hydrogen bond donor for the target compound [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Differentiation

Antimicrobial SAR Context: N3-Phenyl Substitution Dictates Activity in 6-Bromo-2-Methylquinazolin-4-ones

In a head-to-head study of 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4-ones, compounds with electron-donating or hydrogen-bonding substituents (2b o-methoxy, 2c p-methoxy, 2g o-bromo, 2h p-bromo) exhibited significant antibacterial and antifungal activity comparable to standard drugs, while unsubstituted 2a and nitro-substituted analogs (2e, 2f) showed markedly reduced activity [1]. The target compound, bearing a 4-hydroxy-3,5-dimethylphenyl group, represents a logical extension of this SAR series, combining hydrogen-bond donor capacity with steric bulk. Although direct MIC values for the target compound itself have not been reported in this comparative series, class-level inference strongly suggests that its unique substitution pattern would place it among the active analogs.

Antimicrobial Antifungal Structure-Activity Relationship

Antiviral Class-Level Evidence: 6-Bromo Substituent Is Essential for Poxvirus Activity in 2,3-Disubstituted Quinazolinones

The 6-bromo substituent is critical for antiviral activity in 2,3-disubstituted-4(3H)-quinazolinones. In a panel of compounds tested against multiple DNA and RNA viruses, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (compound 4) exhibited the most potent antiviral activity with a minimum inhibitory concentration (MIC) of 1.92 µg/mL against vaccinia virus in E6SM cell culture [1]. The closely related 6-bromo-2-methyl analog (compound 3) and 6-bromo-2-phenyl analog (compound 4) also showed the least cytotoxic concentrations (0.424 and 0.461 µg/mL respectively) in anti-HIV screening, indicating a favorable selectivity window conferred by the 6-bromo substitution [1]. The target compound shares this critical 6-bromo feature and a 2-methyl group, positioning it within the active structural class.

Antiviral Poxvirus Vaccinia Virus

Computed Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile vs. 7-Chloro and 5-Chloro Isomers

The target compound (6-bromo isomer) can be distinguished from its commercially available 5-chloro (CAS 27945-51-3) and 7-chloro (CAS not specified but available) regioisomers, which share the identical 3-(4-hydroxy-3,5-dimethylphenyl)-2-methyl substitution but differ in the position and identity of the halogen on the quinazolinone core. The 6-bromo substituent provides a larger van der Waals radius (1.85 Å) and greater polarizability compared to chlorine (1.75 Å), potentially enhancing halogen bonding interactions with biological targets. The target compound has a higher molecular weight (359.2 vs. ~314.77 for chloro analogs) and a distinct electronic profile due to the different halogen [1].

Physicochemical Properties Drug-Likeness Isomer Comparison

Recommended Application Scenarios for CAS 27945-54-6 Based on Quantitative Evidence


Medicinal Chemistry SAR Probe for Antimicrobial Lead Optimization

Use as a key intermediate or scaffold for probing the role of hydrogen-bond donation and steric bulk at the N3-phenyl position in 6-bromo-2-methylquinazolin-4-one antimicrobial series. The compound fills a gap in the published SAR landscape (Murti et al., 2011) where methoxy, chloro, bromo, and nitro substituents were explored, but the 4-hydroxy-3,5-dimethyl substitution was not [1]. Direct comparison with synthesized analogs from that series can quantify the contribution of the phenolic -OH and ortho-methyl groups to antibacterial potency.

Antiviral Screening Library Component Targeting Poxviruses

Incorporate into focused screening libraries for orthopoxvirus (including variola) antiviral discovery, based on class-level evidence that the 6-bromo-2,3-disubstituted quinazolinone scaffold yields compounds with low micromolar activity against vaccinia virus (Dinakaran et al., 2003) [2]. The compound's 6-bromo substituent is a demonstrated pharmacophoric requirement for this activity class, and its unique N3-aryl substitution may confer improved selectivity or pharmacokinetic properties relative to the pyrimethamine- and lamotrigine-derived analogs tested in the original study.

Halogen Bonding Probe in Structural Biology and Computational Chemistry

Utilize the 6-bromo substituent as a halogen bonding donor in co-crystallization studies or molecular dynamics simulations, where its larger polarizability and van der Waals radius (1.85 Å) compared to the 5-chloro or 7-chloro regioisomers may result in distinct binding interactions with protein targets [3]. This scenario is supported by the compound's favorable drug-likeness profile (XLogP3 3.5, single rotatable bond) and commercial availability at high purity.

Pharmacokinetic Comparison Studies with Chloro Regioisomers

Employ in comparative metabolic stability or permeability assays alongside the 5-chloro (CAS 27945-51-3) and 7-chloro analogs to quantify the impact of halogen identity and position on ADME properties within a matched molecular pair analysis framework. The +44 Da mass difference and distinct electronic profile of bromine versus chlorine provide a clean experimental system for isolating halogen effects on clearance and bioavailability [3].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.